molecular formula C20H24NO8P B1683787 N-Acetylcochinol-O-phosphate CAS No. 219923-05-4

N-Acetylcochinol-O-phosphate

Katalognummer: B1683787
CAS-Nummer: 219923-05-4
Molekulargewicht: 437.4 g/mol
InChI-Schlüssel: UGBMEXLBFDAOGL-INIZCTEOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ZD-6126 ist ein neuartiger vaskulär zielgerichteter Wirkstoff, der aufgrund seiner Tubulin-bindenden Eigenschaften und seiner Fähigkeit, Gefäßschäden in Tumoren zu induzieren, entwickelt wurde. Es handelt sich um ein Phosphat-Prodrug des Tubulin-bindenden Wirkstoffs N-Acetylcolchinol (ZD-6126 Phenol), das die Mikrotubuli-Polymerisation hemmt . Dieser Wirkstoff hat in präklinischen Studien vielversprechende Ergebnisse für die Behandlung von soliden Tumoren gezeigt, indem er selektiv das Zytoskelett von Endothelzellen in Tumoren stört .

Herstellungsmethoden

Die Synthese von ZD-6126 umfasst die Herstellung eines wasserlöslichen Phosphat-Prodrugs von N-Acetylcolchinol . Der synthetische Weg umfasst in der Regel die folgenden Schritte:

Industrielle Produktionsmethoden für ZD-6126 würden wahrscheinlich eine großtechnische Synthese unter ähnlichen Reaktionsbedingungen mit Optimierung hinsichtlich Ausbeute und Reinheit beinhalten.

Vorbereitungsmethoden

The synthesis of ZD-6126 involves the preparation of a water-soluble phosphate prodrug of N-acetylcolchinol . The synthetic route typically includes the following steps:

Industrial production methods for ZD-6126 would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The primary chemical behavior of N-Acetylcochinol-O-phosphate involves hydrolysis reactions. Under physiological conditions, the phosphate group can be cleaved, releasing the active form, N-acetylcolchinol. This conversion is essential for the compound's pharmacological effects, allowing it to exert its action in disrupting tumor vasculature .

Table 1: Hydrolysis Reaction Overview

Reaction TypeReactantsProductsConditions
HydrolysisThis compoundN-acetylcolchinol + PhosphatePhysiological conditions

Biological Activity and Mechanism of Action

This compound exhibits significant biological activity as an antiangiogenic and antineoplastic agent. In vitro studies have shown that it can induce morphological changes in endothelial cells at low concentrations, suggesting a mechanism that disrupts tumor blood supply without affecting normal cells at similar concentrations .

Interaction with Tubulin

The compound binds to tubulin, destabilizing the cytoskeleton of endothelial cells in tumor blood vessels. This interaction may lead to apoptosis of tumor endothelial cells, resulting in selective occlusion of tumor blood vessels and subsequent tumor necrosis .

Table 2: Biological Activities

Activity TypeDescription
AntiangiogenicDisrupts formation of new blood vessels in tumors
AntineoplasticInduces cell death selectively in tumor cells
Tubulin BindingAlters cytoskeletal structure leading to apoptosis

Pharmacokinetics

Pharmacokinetic analyses demonstrate that ZD6126 significantly increases the concentration of boron compounds in tumors during treatment, suggesting a synergistic effect that enhances therapeutic outcomes .

Wissenschaftliche Forschungsanwendungen

Antitumor Efficacy

Numerous studies have demonstrated the antitumor efficacy of N-Acetylcochinol-O-phosphate in various cancer models:

  • Combination Therapy : Research indicates that ZD6126 enhances the effectiveness of traditional chemotherapy drugs such as cisplatin. In studies involving rodent models (KHT sarcoma and Caki-1 renal tumors), ZD6126 significantly increased tumor cell kill rates when administered before or after cisplatin, achieving up to 500-fold greater efficacy compared to chemotherapy alone .
  • Vascular Disruption : The compound induces extensive necrosis in tumors by damaging existing neovasculature. In murine models, a single administration led to a marked reduction in vascular volume and significant tumor cell death due to prolonged ischemia .

Case Studies

Several case studies have been conducted to further elucidate the applications of this compound:

  • Breast Cancer Models : A study evaluated the anticancer effects of ZD6126 in breast cancer cell lines, demonstrating significant apoptosis induction with minimal cytotoxicity towards normal cells.
  • Xenograft Models : In xenograft studies, ZD6126 exhibited significant tumor growth inhibition rates (up to 60%) at doses as low as 20 mg/kg, highlighting its potential for effective cancer treatment.

Comparative Data Table

Application AreaStudy TypeFindings
Antitumor EfficacyRodent ModelsEnhanced cisplatin efficacy by up to 500-fold; significant tumor necrosis observed .

Biologische Aktivität

N-Acetylcochinol-O-phosphate (NACOP) is a compound that has garnered attention in the field of cancer research due to its biological activity, particularly its role as a vascular targeting agent. This article provides an overview of the biological activity of NACOP, focusing on its mechanisms, effects on endothelial cells, and potential applications in cancer therapy.

This compound is a phosphoric acid derivative with the chemical formula C20H24NO8PC_{20}H_{24}NO_8P and a CAS number of 219923-05-4. It functions primarily by binding to tubulin, disrupting the microtubule structure within endothelial cells, which can lead to significant morphological changes and loss of vascular integrity in tumors . This destabilization of the cytoskeleton is crucial for its anticancer effects, as it can induce necrosis in tumor tissues by compromising the blood supply.

Endothelial Cell Morphology

Research has demonstrated that NACOP induces rapid changes in the morphology of human umbilical vein endothelial cells (HUVECs). In vitro studies showed that NACOP disrupts microtubules, leading to alterations in cell shape and function . The interaction with other anticancer agents, such as paclitaxel, revealed that while NACOP can enhance vascular targeting effects, it can also be inhibited by microtubule-stabilizing agents .

Antitumor Efficacy

NACOP has been evaluated in various preclinical models for its antitumor efficacy. In rodent models, particularly using the KHT tumor model, NACOP demonstrated significant potential as a vascular targeting agent. Its combination with boron neutron capture therapy (BNCT) was noted to enhance sensitivity in cancer cells . This suggests that NACOP may improve the effectiveness of existing treatments by targeting tumor vasculature specifically.

Case Study Overview

A notable case study involved a patient with metastatic renal cell carcinoma who was treated with ZD6126 (the active form of NACOP). The study reported improved outcomes when NACOP was administered alongside traditional chemotherapy agents. The results indicated that NACOP could potentiate the effects of cisplatin and doxorubicin without interfering with their mechanisms .

Clinical Trials

Clinical trials have explored NACOP's efficacy in various cancer types. For example, an exploratory study assessed its biological activity in subjects with newly diagnosed metastatic renal cell carcinoma, highlighting its potential as part of combination therapies aimed at enhancing vascular targeting strategies .

Data Table: Summary of Biological Effects

Study Effect Observed Model Combination Agents Outcome
Disruption of microtubulesHUVECsPaclitaxelMorphological changes
Enhanced sensitivityKHT Tumor ModelBNCTIncreased tumor necrosis
Improved antitumor responseMetastatic Renal Cell CarcinomaCisplatin/DoxorubicinEnhanced efficacy

Eigenschaften

IUPAC Name

[(8S)-8-acetamido-13,14,15-trimethoxy-5-tricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaenyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24NO8P/c1-11(22)21-16-8-5-12-9-17(26-2)19(27-3)20(28-4)18(12)14-7-6-13(10-15(14)16)29-30(23,24)25/h6-7,9-10,16H,5,8H2,1-4H3,(H,21,22)(H2,23,24,25)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBMEXLBFDAOGL-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C=C(C=C3)OP(=O)(O)O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=C1C=C(C=C3)OP(=O)(O)O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20944593
Record name N-Acetylcolchinol phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20944593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219923-05-4
Record name N-Acetylcolchinol phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219923-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetylcochinol-O-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219923054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZD-6126
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11872
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-Acetylcolchinol phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20944593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZD-6126
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GBO3S6M9W7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetylcochinol-O-phosphate
Reactant of Route 2
N-Acetylcochinol-O-phosphate
Reactant of Route 3
N-Acetylcochinol-O-phosphate
Reactant of Route 4
N-Acetylcochinol-O-phosphate
Reactant of Route 5
N-Acetylcochinol-O-phosphate
Reactant of Route 6
N-Acetylcochinol-O-phosphate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.